Thromstop

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thromstop is a synthetic peptide that has been developed for the purpose of reducing blood clotting. It is a promising new drug that has the potential to revolutionize the treatment of thrombotic disorders. Thromstop is a synthetic peptide that has been designed to mimic the activity of antithrombin III, a naturally occurring protein in the body that regulates blood clotting.

作用機序

Thromstop works by binding to and inhibiting the activity of thrombin, a key enzyme in the blood clotting cascade. Thrombin is responsible for converting fibrinogen to fibrin, which forms the backbone of blood clots. By inhibiting thrombin activity, Thromstop prevents the formation of blood clots.

生化学的および生理学的効果

Thromstop has been shown to have a number of biochemical and physiological effects. It has been shown to reduce thrombin activity, decrease fibrinogen levels, and increase fibrinolytic activity. Thromstop has also been shown to reduce platelet aggregation, which is another key step in the blood clotting cascade.

実験室実験の利点と制限

One of the advantages of using Thromstop in lab experiments is that it is a synthetic peptide, which means that it can be easily synthesized and purified. This makes it easier to study than natural proteins, which can be difficult to isolate and purify. One of the limitations of using Thromstop in lab experiments is that it is a relatively new drug, and there is still much to be learned about its safety and efficacy.

将来の方向性

There are many potential future directions for Thromstop research. One area of research is the development of new formulations of Thromstop that can be administered orally or topically. Another area of research is the study of Thromstop in combination with other drugs, such as anticoagulants, to determine if it can enhance their efficacy. Finally, there is the potential for Thromstop to be used in other applications beyond thrombotic disorders, such as in the treatment of cancer or inflammatory diseases.

Conclusion:

Thromstop is a promising new drug that has the potential to revolutionize the treatment of thrombotic disorders. Its synthetic nature makes it easier to study than natural proteins, and its mechanism of action has been extensively studied. While there is still much to be learned about Thromstop, its future looks bright, with many potential applications beyond thrombotic disorders.

合成法

The synthesis of Thromstop involves the use of solid-phase peptide synthesis (SPPS) methods. The process involves the stepwise addition of amino acids to a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions. Once the peptide chain is complete, the final product is cleaved from the solid support and purified.

科学的研究の応用

Thromstop has been extensively studied for its potential use in the treatment of thrombotic disorders. Thrombotic disorders are conditions where blood clots form in the blood vessels, which can lead to serious health complications such as stroke, heart attack, and pulmonary embolism. Thromstop has been shown to be effective in reducing blood clotting in animal models, and it is currently being studied in clinical trials for its safety and efficacy in humans.

特性

IUPAC Name |

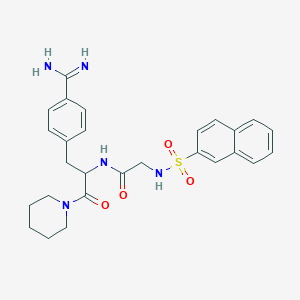

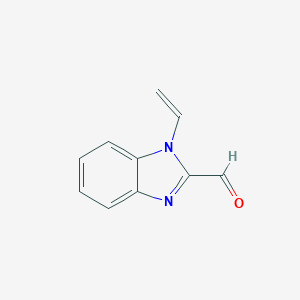

N-[3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTWZTPVNIYSJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006618 |

Source

|

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thromstop | |

CAS RN |

86125-48-6 |

Source

|

| Record name | N(alpha)-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086125486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)

![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)